3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine
Description
Properties
Molecular Formula |
C14H12N2S |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
3-prop-2-enylbenzo[g][1,3]benzothiazol-2-imine |
InChI |
InChI=1S/C14H12N2S/c1-2-9-16-12-8-7-10-5-3-4-6-11(10)13(12)17-14(16)15/h2-8,15H,1,9H2 |
InChI Key |
BDDUBKDRCCRXFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis begins with commercially available or readily synthesized 2-amino-3-chloronaphthalene-1,4-dione (or similar derivatives), which serves as the core scaffold. This compound undergoes initial functionalization to introduce sulfur and facilitate heterocycle formation.
Formation of Naphtho[2,1-d]thiazole Core
The key step involves the formation of the thiazole ring fused to the naphthalene core. This is achieved through a multi-step process:
Reaction with Carbon Disulfide (CS₂):
The amino-naphthalene derivative reacts with CS₂ in DMSO, using sodium hydroxide as a base at room temperature, producing a dithiocarbamate intermediate.
Reaction:
$$
\text{2-Amino-3-chloronaphthalene-1,4-dione} + \text{CS}_2 \xrightarrow{\text{NaOH, DMSO}} \text{Dithiocarbamate intermediate}
$$Oxidation to Thiazole:
The dithiocarbamate intermediate is oxidized using meta-chloroperbenzoic acid (m-CPBA) to form the corresponding thiazole ring fused to the naphthalene system, yielding 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione .
Reaction:
$$
\text{Dithiocarbamate} \xrightarrow{\text{m-CPBA}} \text{Thiazole derivative}
$$
Introduction of the Prop-2-en-1-yl Group
The key to obtaining the prop-2-en-1-yl substituent at the desired position involves a Wittig or Horner–Wadsworth–Emmons (HWE) olefination on the thiazole core:
Wittig Reaction
- Reagents:
Use of a phosphonium ylide derived from triphenylphosphine and bromopropene (or related allyl bromide). - Procedure:
The thiazole compound bearing a suitable aldehyde or ketone functional group (introduced via prior oxidation or substitution) reacts with the ylide in an aprotic solvent like THF at low temperature, leading to the formation of the prop-2-en-1-yl side chain.
Alternative: HWE Olefination
- Reagents:
Phosphonate esters (e.g., diethyl (2-oxoethyl)phosphonate) and base (e.g., sodium hydride). - Procedure:
The reaction proceeds under mild conditions, selectively installing the allyl group with high stereoselectivity.
Final Cyclization and Imine Formation
The last step involves condensation with appropriate amines or aldehydes to form the imine (Schiff base) at the 2-position of the heterocycle:
- Reaction Conditions:
Refluxing in ethanol or acetic acid with an amine or aldehyde precursor, promoting cyclization and imine formation. - Outcome:
This yields the target 3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d]thiazol-2-imine with high purity.
Summary Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The allyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted naphthothiazole derivatives.
Scientific Research Applications
Unfortunately, the search results provided do not offer specific applications, data tables, or case studies for the compound "3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine." However, the search results do provide information on related compounds and their applications, which may be relevant.
Here's what can be gathered from the search results:
- Related Compounds and Applications:
- Naphtho[2,3-d]thiazole derivatives: Research has been done on the synthesis and properties of naphtho[2,3-d]thiazole-4,9-diones, which have shown fluorescence and antimicrobial activity against Candida albicans .
- Triazolo-thiadiazole derivatives: These compounds, synthesized from 2-naphthoxyacetic acid, have been evaluated for anti-inflammatory and analgesic activity . Some have shown good anti-inflammatory activity with reduced ulcerogenic potential .
- N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]propanamide: This compound has been studied for potential anti-cancer properties due to its ability to interact with molecular targets within cancer cells. It also has applications in synthesizing 3-ethynyl-1-methylene-1,2-dihydronaphthalenes and constructing naphthoxazole-related bioactive molecules.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
Synthetic Efficiency: The allyl-substituted naphthothiazol-imine derivatives (e.g., entries 1 and 4) generally exhibit moderate yields (60–75%), while simpler analogs like the amino-cyanopyrazole derivative (entry 2) achieve higher yields (87%) due to optimized reaction conditions .
Thermal Stability : Melting points for naphthothiazole derivatives consistently exceed 250°C, indicating high thermal stability. In contrast, hydrochloride or hydrobromide salts (entry 3) may have lower decomposition points but improved solubility .
Spectroscopic and Analytical Data
- IR Spectroscopy: The allyl-substituted compound shows characteristic NH stretches at 3345–3315 cm⁻¹ and C≡N stretches at 2215 cm⁻¹, similar to cyanopyrazole analogs .
- NMR Data : $^{1}\text{H}$-NMR signals for the allyl group appear as a multiplet at δ 5.2–5.8 ppm, distinct from the aromatic protons of the naphtho system (δ 6.7–7.6 ppm) .
Biological Activity
3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine is a member of the naphtho-thiazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a naphthalene ring fused with a thiazole moiety, which contributes to its biological activity. The presence of the prop-2-en-1-yl group enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has demonstrated that derivatives of naphtho[2,1-d][1,3]thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess potent effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The introduction of nitrogen-containing heterocycles into the thiazole ring has been linked to enhanced antibacterial properties.
| Compound | Target Bacteria | Activity |
|---|---|---|
| 5c | S. aureus | Potent |
| 5e | MRSA | Potent |
Anticancer Activity
The compound also shows promise in anticancer applications. Its mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, it may disrupt DNA replication and protein synthesis pathways, leading to apoptosis in cancer cells .
In vitro studies have reported that naphtho[2,1-d][1,3]thiazole derivatives can induce cell death in various cancer cell lines through the generation of reactive oxygen species (ROS), which contribute to oxidative stress and subsequent cellular damage .
The biological activity of 3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to enzymes such as topoisomerases and kinases, inhibiting their function and disrupting critical cellular processes.
- ROS Generation : It induces oxidative stress in cells by generating ROS, which can lead to cellular apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several naphtho[2,1-d][1,3]thiazole derivatives against common pathogenic bacteria. The results indicated that compounds with specific substituents at the thiazole position exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Potential
In a separate investigation focusing on cancer cell lines (e.g., MCF-7 for breast cancer), 3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine was found to significantly reduce cell viability in a dose-dependent manner. The study concluded that this compound could be developed further as a potential therapeutic agent for cancer treatment .
Q & A
Q. Basic Structural Confirmation
- FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹) and imine bonds .
- NMR Spectroscopy :
- Elemental Analysis : Validates purity (C, H, N, S) with <0.5% deviation from theoretical values .
How can researchers address contradictions in reported bioactivity data for structurally similar thiazole derivatives?
Advanced Data Analysis
Discrepancies often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance receptor binding affinity, while bulky groups reduce solubility .
- Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v).
- Case Study : A thiazole derivative with a 4-fluorophenyl substituent showed 10× higher activity than its chloro analog in kinase inhibition assays .
What experimental strategies improve the stability of this compound under varying pH and temperature conditions?
Q. Advanced Reactivity Studies
- pH Stability : The compound is stable in neutral to mildly acidic conditions (pH 4–7) but degrades in strong bases due to imine hydrolysis .
- Thermal Stability : Decomposition occurs above 120°C; storage at –20°C under inert gas (N₂/Ar) extends shelf life .
- Light Sensitivity : Protect from UV exposure to prevent π-π* transition-induced degradation .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Q. Advanced Methodological Approach
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Key interactions:
- Hydrogen bonding between the imine nitrogen and Thr766 .
- π-Stacking of the naphthalene ring with Phe723 .
- QSAR Models : Correlate logP values (1.8–2.5) with membrane permeability; aim for PSA <90 Ų to optimize bioavailability .
What are the critical parameters for scaling up the synthesis while maintaining reproducibility?
Q. Advanced Process Optimization
- Solvent Selection : Replace acetone with DMF for higher solubility at elevated temperatures .
- Catalyst Screening : Pd(OAc)₂ increases coupling efficiency by 20% in Suzuki-Miyaura reactions for aryl-substituted analogs .
- Purification : Use flash chromatography (hexane:EtOAc 3:1) followed by recrystallization (MeOH) to achieve >95% purity .
How do substituents on the naphthothiazole core influence photophysical properties?
Q. Advanced Structure-Property Relationships
| Substituent | λmax (nm) | Fluorescence Quantum Yield |
|---|---|---|
| Propenyl (parent) | 320 | 0.45 |
| 4-Fluorophenyl | 335 | 0.32 |
| 4-Nitro | 350 | 0.12 (quenched) |
| Data from UV-Vis and fluorescence spectroscopy show electron-deficient groups redshift absorption but reduce emission efficiency due to charge transfer . |
What are the best practices for resolving synthetic byproducts or regioisomers?
Q. Advanced Analytical Troubleshooting
- HPLC-MS : Use a C18 column (ACN:H₂O gradient) to separate regioisomers; monitor [M+H]⁺ ions for mass confirmation .
- Crystallography : Single-crystal X-ray diffraction (as in ) unambiguously assigns regiochemistry .
How can researchers assess the environmental impact of this compound during disposal?
Q. Advanced Ecotoxicology
- Biodegradation : Aerobic soil studies show 50% degradation in 30 days; anaerobic conditions prolong persistence .
- Aquatic Toxicity : LC50 for Daphnia magna is 12 mg/L, indicating moderate toxicity; treat waste with activated carbon filtration .
What strategies validate target engagement in cellular assays?
Q. Advanced Mechanistic Studies
- Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins from lysates .
- CRISPR Knockout : Confirm activity loss in cells lacking the putative target (e.g., kinase gene knockout) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
